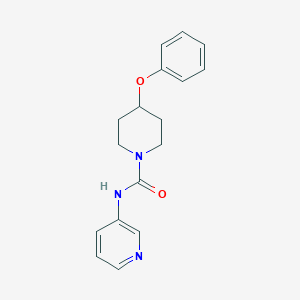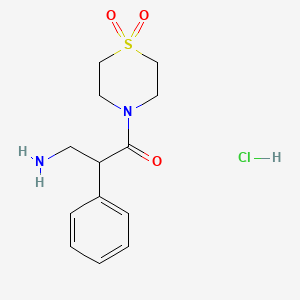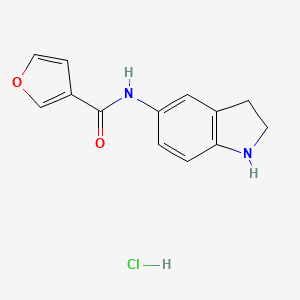![molecular formula C22H20N2O B7638969 2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide, also known as PPC, is a cyclopropane derivative that has shown promising results in scientific research. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression and can result in the inhibition of cell growth and the induction of cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of the influenza virus by blocking the viral entry into host cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of viral replication, and the protection against neuronal damage. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of 2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide. One direction is the development of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of this compound and its effects on gene expression. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide has been synthesized using various methods, including the reaction of 2-phenylcyclopropane-1-carboxylic acid with N-(pyridin-3-ylmethyl)aniline in the presence of a coupling agent. Another method involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with 3-pyridylmethylamine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the influenza virus. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c25-22(20-14-19(20)16-8-3-1-4-9-16)24-21(17-10-5-2-6-11-17)18-12-7-13-23-15-18/h1-13,15,19-21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSQDVGQLONUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)


![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)


![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)
![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)

![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)